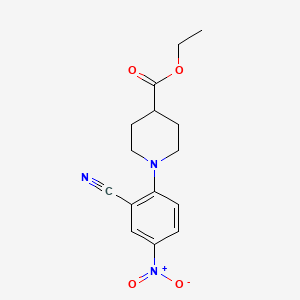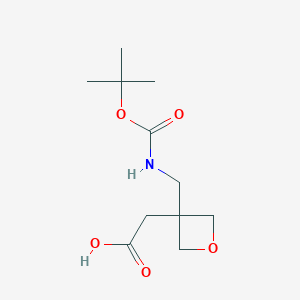
N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide is not directly discussed in the provided papers. However, the papers do provide insights into related chemical compounds and synthetic methods that could be relevant to the synthesis and analysis of similar oxalamide compounds. The first paper discusses the synthesis of imidazole-amine ligands, which, like oxalamides, are important in the formation of coordination compounds . The second paper presents a novel synthetic approach for oxalamides, which could potentially be adapted for the synthesis of N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide .
Synthesis Analysis
The synthesis of related oxalamides is described in the second paper, where a one-pot synthetic approach is used to create N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides . This method involves a Meinwald rearrangement sequence, which could be a useful starting point for the synthesis of N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide. Although the exact synthesis of this compound is not detailed, the methodologies described could be adapted to synthesize the compound .
Molecular Structure Analysis
Chemical Reactions Analysis
The papers do not provide information on the chemical reactions specific to N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide. However, oxalamides, such as those synthesized in the second paper, are known to participate in various chemical reactions, including rearrangements and amination reactions . These reactions could be relevant when considering the reactivity of the compound .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A novel synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating an operationally simple and high-yielding method that could potentially be applicable to the synthesis of compounds including "N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide" (Mamedov et al., 2016). This method provides a new formula for anthranilic acid derivatives and oxalamides, indicating a pathway for creating structurally similar compounds.
Biological Applications
Research on dimethoxy and trimethoxy indanonic spiroisoxazolines, which share structural similarities with the compound of interest, has shown potent cytotoxicity effects against HepG2 cancerous liver cell line. These findings suggest that compounds with similar structures could be promising candidates for the development of new anti-liver cancer agents (Abolhasani et al., 2020).
Safety And Hazards
This involves studying any potential hazards associated with the compound, such as toxicity, flammability, and environmental impact. This information is important for handling and disposing of the compound safely.
Direcciones Futuras
Future directions could involve potential applications of the compound, areas for further research, and possible modifications to the compound that could enhance its properties or reduce its hazards.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-21-11-4-3-10(9-12(11)22-2)5-7-16-14(19)15(20)17-13-6-8-23-18-13/h3-4,6,8-9H,5,7H2,1-2H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHNZMNIXSJIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=NOC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenylmethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2524999.png)

![4-isopropoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2525001.png)

![4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2525008.png)
![N-(3-chloro-4-fluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2525009.png)

![2-butyl-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2525012.png)




